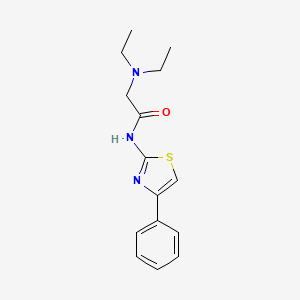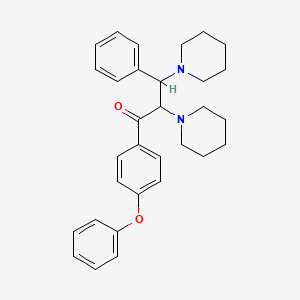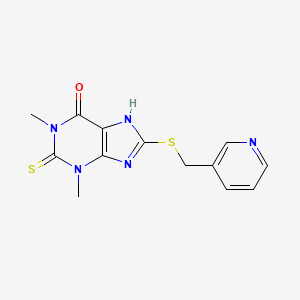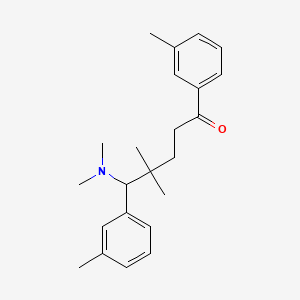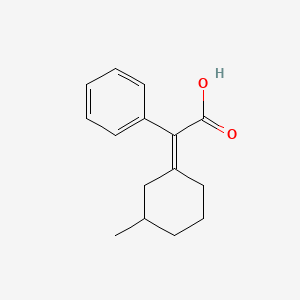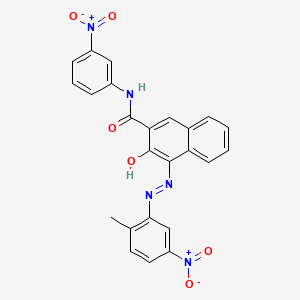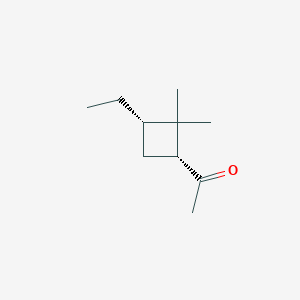
N-Propyl hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propyl hydroperoxide is an organic compound with the molecular formula C3H8O2. It belongs to the class of hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH). This compound is of significant interest due to its reactivity and applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Propyl hydroperoxide can be synthesized through the autoxidation of n-propyl alcohol in the presence of oxygen. This process is typically catalyzed by light and heat, which facilitate the formation of the hydroperoxide group. The reaction can be represented as follows: [ \text{C3H7OH} + \text{O2} \rightarrow \text{C3H7OOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The process may also include purification steps such as distillation to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: N-Propyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other organic compounds into their corresponding oxides.
Reduction: It can be reduced to n-propyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and catalysts such as transition metals.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used to replace the hydroperoxy group.
Major Products:
Oxidation: Produces n-propyl alcohol and other oxidized derivatives.
Reduction: Yields n-propyl alcohol.
Substitution: Results in the formation of substituted propyl derivatives.
Aplicaciones Científicas De Investigación
N-Propyl hydroperoxide has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound for studying oxidative damage.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Propyl hydroperoxide involves the formation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond. This generates free radicals, which can initiate various chemical reactions. The molecular targets include organic substrates that undergo oxidation or other transformations upon interaction with the hydroperoxide.
Comparación Con Compuestos Similares
Tert-Butyl Hydroperoxide: Another hydroperoxide with a tertiary butyl group.
Cumene Hydroperoxide: Contains a cumene group and is used in the production of phenol and acetone.
Ethylbenzene Hydroperoxide: Used in the production of styrene and other chemicals.
Uniqueness: N-Propyl hydroperoxide is unique due to its relatively simple structure and its ability to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
42953-38-8 |
|---|---|
Fórmula molecular |
C3H8O2 |
Peso molecular |
76.09 g/mol |
Nombre IUPAC |
1-hydroperoxypropane |
InChI |
InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3 |
Clave InChI |
TURGQPDWYFJEDY-UHFFFAOYSA-N |
SMILES canónico |
CCCOO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


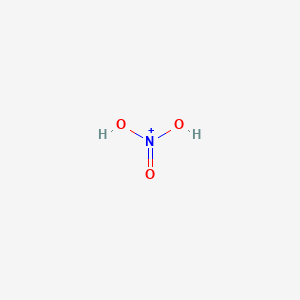
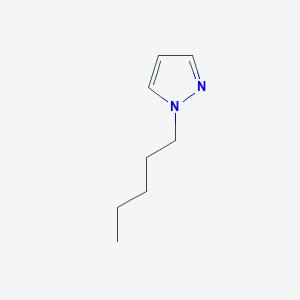
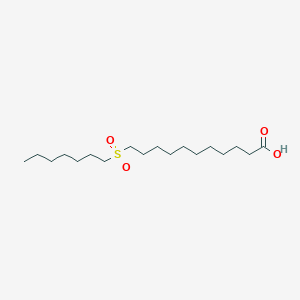
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)


